N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a tetrahydro-2H-pyran ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the phenylthio group, and the attachment of the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include organolithium reagents, thiols, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide include:
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-methylphenyl)propanamide
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-chlorophenyl)propanamide
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQNHCKDGNJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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